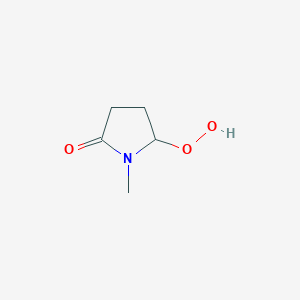
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) is an organic compound with the molecular formula C5H9NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) can be synthesized through several methods. One common method involves the reaction of pyrrole with hydrogen peroxide in the presence of a catalyst. Another method includes the oxidation of pyrrole with a peroxy acid. The most frequently used method for synthesizing this compound involves the reaction of pyrrole with tert-butyl hydroperoxide in the presence of catalysts such as titanium isopropoxide or molybdenum trioxide.
化学反応の分析
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 1-methyl-5-hydroxypyrrolidine-2-one.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and various catalysts such as titanium isopropoxide and molybdenum trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in in-vitro studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
類似化合物との比較
2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) can be compared with other similar compounds, such as:
5-Hydroxy-1-methyl-2-pyrrolidinone: This compound has a hydroxyl group instead of a hydroperoxy group, leading to different chemical properties and reactivity.
N-Methyl-2-pyrrolidone: A widely used solvent with different applications and chemical properties compared to 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI).
特性
IUPAC Name |
5-hydroperoxy-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6-4(7)2-3-5(6)9-8/h5,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJQAEDTCYTGBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














